N-Pentylindole-d11 N-Pentylindole-d11
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006508
InChI: InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2
SMILES: Array
Molecular Formula: C13H17N
Molecular Weight: 198.35 g/mol

N-Pentylindole-d11

CAS No.:

Cat. No.: VC18006508

Molecular Formula: C13H17N

Molecular Weight: 198.35 g/mol

* For research use only. Not for human or veterinary use.

N-Pentylindole-d11 -

Specification

Molecular Formula C13H17N
Molecular Weight 198.35 g/mol
IUPAC Name 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole
Standard InChI InChI=1S/C13H17N/c1-2-3-6-10-14-11-9-12-7-4-5-8-13(12)14/h4-5,7-9,11H,2-3,6,10H2,1H3/i1D3,2D2,3D2,6D2,10D2
Standard InChI Key QWLCOOAYMQWDPR-QMUKGJFHSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=CC2=CC=CC=C21
Canonical SMILES CCCCCN1C=CC2=CC=CC=C21

Introduction

Chemical Identity and Structural Characteristics

N-Pentylindole-d11 (PubChem CID: 71751510) possesses the molecular formula C₁₃H₁₇N, with a molecular weight of 198.35 g/mol . The compound features an indole core—a bicyclic structure comprising a benzene ring fused to a pyrrole ring—with a deuterated n-pentyl chain (-C₅D₁₁) attached to the nitrogen atom at position 1 of the indole moiety. The deuterium atoms are distributed across the pentyl group, specifically at the 1, 1, 2, 2, 3, 3, 4, 4, 5, 5, and 5 positions, as denoted by its systematic IUPAC name: 1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indole .

Structural Elucidation

The 2D structure of N-pentylindole-d11 is defined by the SMILES notation:
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=CC2=CC=CC=C21 .
The InChIKey, QWLCOOAYMQWDPR-QMUKGJFHSA-N, facilitates rapid database searches and cross-referencing of spectral data . The deuterium substitution minimizes isotopic interference in mass spectrometric analyses, enhancing signal resolution for the parent compound in complex biological matrices.

Synthesis and Characterization

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: The absence of proton signals in the pentyl chain confirms deuterium incorporation. Aromatic protons on the indole ring resonate between δ 6.5–7.8 ppm .

  • ¹³C NMR: Peaks corresponding to the deuterated pentyl carbons appear upfield due to isotopic effects.

Mass Spectrometry:

  • EI-GC-MS: The molecular ion peak for N-pentylindole-d11 appears at m/z 198, contrasting with m/z 187 for the non-deuterated analog. Fragmentation patterns retain deuterium labels, yielding diagnostic ions such as m/z 180 (loss of D₂O) and m/z 152 (indole ring cleavage) .

Chromatographic Behavior:
Studies on structurally related compounds, such as JWH-018 regioisomers, demonstrate that deuterated analogs exhibit slightly longer retention times in GC due to increased molecular mass. For example, on an Rtx®-5 column, deuterated cannabinoids elute 0.2–0.5 minutes later than their non-deuterated counterparts .

Physicochemical Properties

PropertyValueMethod/Reference
XLogP34.4Computed (PubChem)
Hydrogen Bond Donors0Computed (PubChem)
Rotatable Bond Count4Computed (PubChem)
Topological Polar SA4.9 ŲComputed (PubChem)
Boiling Point312°C (estimated)Analog extrapolation
SolubilityInsoluble in water; soluble in organic solventsExperimental

Applications in Scientific Research

Mass Spectrometry Internal Standards

N-Pentylindole-d11 is widely used as an internal standard in quantitative GC-MS and LC-MS assays. Its deuterium label ensures co-elution with the analyte while providing distinct mass spectral signatures, enabling accurate calibration and minimizing matrix effects . For example, in forensic toxicology, it aids in quantifying synthetic cannabinoids in biological samples by compensating for extraction inefficiencies and ionization variability .

Metabolic Studies

Deuterated compounds facilitate tracking metabolic pathways through isotopic tracing. In vivo studies utilizing N-pentylindole-d11 could elucidate hepatic oxidation pathways, such as cytochrome P450-mediated hydroxylation of the pentyl chain, by analyzing deuterium retention in metabolites .

Environmental Analysis

The compound’s stability under UV and thermal stress makes it suitable for environmental persistence studies. Researchers employ it to model the degradation kinetics of indole derivatives in soil and water, leveraging its isotopic signature to distinguish anthropogenic sources from natural indole emissions .

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